molecular formula C48H72Cl8O32 B13855311 6A,6B,6C,6D,6E,6F,6G,6H-Octachloro-6A,6B,6C,6D,6E,6F,6G,6H-octadeoxy-gamma-cyclodextrin

6A,6B,6C,6D,6E,6F,6G,6H-Octachloro-6A,6B,6C,6D,6E,6F,6G,6H-octadeoxy-gamma-cyclodextrin

Cat. No.: B13855311
M. Wt: 1444.7 g/mol
InChI Key: MTXQTQXMTUTSMG-HSEONFRVSA-N
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Description

6A,6B,6C,6D,6E,6F,6G,6H-Octachloro-6A,6B,6C,6D,6E,6F,6G,6H-octadeoxy-gamma-cyclodextrin is a chemically modified cyclodextrin derivative Cyclodextrins are cyclic oligosaccharides composed of glucose units linked by α-1,4-glycosidic bonds The gamma-cyclodextrin variant consists of eight glucose units, forming a toroidal structure with a hydrophobic cavity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6A,6B,6C,6D,6E,6F,6G,6H-Octachloro-6A,6B,6C,6D,6E,6F,6G,6H-octadeoxy-gamma-cyclodextrin typically involves the chlorination of gamma-cyclodextrin. This can be achieved using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as chromatography, ensures the removal of any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: 6A,6B,6C,6D,6E,6F,6G,6H-Octachloro-6A,6B,6C,6D,6E,6F,6G,6H-octadeoxy-gamma-cyclodextrin undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be replaced by other functional groups through nucleophilic substitution.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

    Complexation Reactions: It can form inclusion complexes with various guest molecules due to its hydrophobic cavity.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide (NaN3) or thiols (R-SH) under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield azido or thiol derivatives, while oxidation reactions can produce various oxidized forms of the compound.

Scientific Research Applications

6A,6B,6C,6D,6E,6F,6G,6H-Octachloro-6A,6B,6C,6D,6E,6F,6G,6H-octadeoxy-gamma-cyclodextrin has diverse applications in scientific research:

    Chemistry: Used as a host molecule in supramolecular chemistry to study host-guest interactions.

    Biology: Employed in drug delivery systems to enhance the solubility and stability of hydrophobic drugs.

    Medicine: Investigated for its potential in targeted drug delivery and controlled release formulations.

    Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 6A,6B,6C,6D,6E,6F,6G,6H-Octachloro-6A,6B,6C,6D,6E,6F,6G,6H-octadeoxy-gamma-cyclodextrin involves its ability to form inclusion complexes with various guest molecules. The hydrophobic cavity of the cyclodextrin can encapsulate hydrophobic molecules, enhancing their solubility and stability. This property is particularly useful in drug delivery, where the compound can improve the bioavailability of poorly soluble drugs. The molecular targets and pathways involved depend on the specific guest molecule being encapsulated.

Comparison with Similar Compounds

  • 6A,6B,6C,6D,6E,6F,6G,6H-Octabromo-6A,6B,6C,6D,6E,6F,6G,6H-octadeoxy-gamma-cyclodextrin
  • 6A,6B,6C,6D,6E,6F,6G,6H-Octakis-S-(2-carboxyethyl)-6A,6B,6C,6D,6E,6F,6G,6H-octathio-gamma-cyclodextrin

Comparison:

  • 6A,6B,6C,6D,6E,6F,6G,6H-Octabromo-6A,6B,6C,6D,6E,6F,6G,6H-octadeoxy-gamma-cyclodextrin: Similar in structure but with bromine atoms instead of chlorine, leading to different reactivity and applications.
  • 6A,6B,6C,6D,6E,6F,6G,6H-Octakis-S-(2-carboxyethyl)-6A,6B,6C,6D,6E,6F,6G,6H-octathio-gamma-cyclodextrin: Contains sulfur atoms and carboxyethyl groups, offering different chemical properties and potential uses.

The uniqueness of 6A,6B,6C,6D,6E,6F,6G,6H-Octachloro-6A,6B,6C,6D,6E,6F,6G,6H-octadeoxy-gamma-cyclodextrin lies in its chlorine substitution, which imparts distinct chemical reactivity and enhances its potential for various applications.

Properties

Molecular Formula

C48H72Cl8O32

Molecular Weight

1444.7 g/mol

IUPAC Name

(1S,3S,5S,6S,8S,10S,11S,13S,15S,16S,18S,20S,21S,23S,25S,26S,28S,30S,31S,33S,35S,36S,38S,40S,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55R,56R)-5,10,15,20,25,30,35,40-octakis(chloromethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol

InChI

InChI=1S/C48H72Cl8O32/c49-1-9-33-17(57)25(65)41(73-9)82-34-10(2-50)75-43(27(67)19(34)59)84-36-12(4-52)77-45(29(69)21(36)61)86-38-14(6-54)79-47(31(71)23(38)63)88-40-16(8-56)80-48(32(72)24(40)64)87-39-15(7-55)78-46(30(70)22(39)62)85-37-13(5-53)76-44(28(68)20(37)60)83-35-11(3-51)74-42(81-33)26(66)18(35)58/h9-48,57-72H,1-8H2/t9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m1/s1

InChI Key

MTXQTQXMTUTSMG-HSEONFRVSA-N

Isomeric SMILES

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@H](O2)[C@@H]([C@H]9O)O)CCl)CCl)CCl)CCl)CCl)CCl)CCl)O)O)Cl

Canonical SMILES

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CCl)CCl)CCl)CCl)CCl)CCl)CCl)O)O)Cl

Origin of Product

United States

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